3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one
CAS No.: 142596-71-2
Cat. No.: VC16709853
Molecular Formula: C18H14O4
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142596-71-2 |
|---|---|
| Molecular Formula | C18H14O4 |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | 3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one |
| Standard InChI | InChI=1S/C18H14O4/c1-21-18-13(7-8-17-14(18)9-10-22-17)16(20)11-15(19)12-5-3-2-4-6-12/h2-11,19H,1H3 |
| Standard InChI Key | IHWPQGIYXJKCOV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC2=C1C=CO2)C(=O)C=C(C3=CC=CC=C3)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one (C₁₈H₁₄O₄) features a benzofuran ring substituted at the 5-position with a propenone moiety bearing hydroxyl and phenyl groups. The methoxy group at the 4-position of the benzofuran ring enhances electron density, influencing reactivity and biological interactions. The Z-configuration of the α,β-unsaturated ketone is critical for its bioactivity, as geometric isomerism often modulates target binding .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄O₄ |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | (Z)-3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one |
| Key Functional Groups | Benzofuran, α,β-unsaturated ketone, methoxy, hydroxyl, phenyl |
Spectral Characterization
Infrared (IR) spectroscopy reveals absorption bands at 3,200–3,500 cm⁻¹ (O–H stretch), 1,680 cm⁻¹ (C=O), and 1,250 cm⁻¹ (C–O–C of benzofuran). Nuclear Magnetic Resonance (NMR) data include:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 15.6 Hz, H-2), 7.45–7.30 (m, aromatic protons), 6.95 (s, benzofuran H-3), 3.90 (s, OCH₃) .
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¹³C NMR: δ 190.5 (C=O), 161.2 (benzofuran C-4), 140.1 (C-3), 128.5–125.3 (aromatic carbons), 56.1 (OCH₃) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step approach:
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Benzofuran Core Formation: Cyclization of 4-methoxysalicylaldehyde with acetylene derivatives via Sonogashira coupling, followed by hydrogenation and acid-catalyzed cyclization .
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Propenone Moiety Introduction: Condensation of the benzofuran intermediate with phenylacetic acid derivatives under basic conditions (e.g., NaOH in methanol) to form the α,β-unsaturated ketone .
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Stereoselective Hydroxylation: Selective oxidation at the β-position using catalytic L-proline to achieve the Z-configuration .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzofuran formation | Pd(PPh₃)₄, CuI, Et₃N, 80°C | 72 |
| Propenone condensation | NaOH, methanol, RT, 24 h | 68 |
| Hydroxylation | L-proline, H₂O₂, 40°C | 58 |
Industrial Scalability
Continuous flow reactors improve yield (up to 85%) by enhancing heat transfer and reducing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Biological Activities and Mechanisms
Antimicrobial Properties
Structural analogs demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The methoxy and hydroxyl groups facilitate membrane disruption and enzyme inhibition .
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) | Target Pathway |
|---|---|---|---|
| Target compound (analog) | HT-1080 | 8.86 | NF-κB inhibition |
| 5-Fluorouracil | HT-1080 | 35.62 | Thymidylate synthase |
Anti-Inflammatory and Antioxidant Effects
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COX-2 Inhibition: 80% suppression at 10 µM (compared to celecoxib, 92%) .
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ROS Scavenging: IC₅₀ = 3.29 µM in DPPH assays, surpassing ascorbic acid (IC₅₀ = 5.12 µM) .
Mechanistic Insights
Molecular Targets
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NF-κB Pathway: Downregulation of p65 phosphorylation reduces proinflammatory cytokines (TNF-α, IL-6) .
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MAPK Signaling: ERK1/2 inactivation suppresses tumor proliferation .
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Antioxidant Response: Activation of Nrf2 enhances glutathione synthesis .
Structure-Activity Relationships (SAR)
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Methoxy Group: Enhances lipid solubility and target binding.
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Hydroxyl Group: Critical for hydrogen bonding with catalytic residues (e.g., COX-2 Arg120).
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Z-Configuration: Improves steric alignment with enzyme active sites .
Applications and Future Directions
Therapeutic Prospects
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Oncology: Adjuvant therapy for resistant cancers (e.g., HepG2 liver carcinoma).
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Infectious Diseases: Broad-spectrum antimicrobial agent in combination therapies.
Industrial Relevance
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